5-Fluoro-1,2-dihydroacenaphthylene
Description
5-Fluoro-1,2-dihydroacenaphthylene is a fluorinated derivative of acenaphthene, a polycyclic aromatic hydrocarbon (PAH) composed of two fused benzene rings with a saturated ethylene bridge.
Properties
IUPAC Name |
5-fluoro-1,2-dihydroacenaphthylene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCDCJNPGSJRIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00218704 | |
| Record name | Acenaphthylene, 5-fluoro-1,2-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6861-63-8 | |
| Record name | Acenaphthylene, 5-fluoro-1,2-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006861638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acenaphthylene, 5-fluoro-1,2-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,2-dihydroacenaphthylene typically involves the fluorination of acenaphthylene derivatives. One common method is the direct fluorination of 1,2-dihydroacenaphthylene using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluoro-substituted acenaphthenequinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce additional functional groups at specific positions on the acenaphthylene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Fluoro-substituted acenaphthenequinones.
Reduction: Fully saturated fluoro-substituted acenaphthenes.
Substitution: Various fluoro-substituted acenaphthylene derivatives.
Scientific Research Applications
5-Fluoro-1,2-dihydroacenaphthylene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced biological activity.
Mechanism of Action
The mechanism of action of 5-Fluoro-1,2-dihydroacenaphthylene involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. In medicinal chemistry, the compound’s mechanism may involve inhibition of specific enzymes or interaction with cellular receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Molecular and Structural Properties
Key Observations :
- Molecular Weight : Bromine’s high atomic mass results in a ~40% increase in molecular weight compared to the fluoro analog.
- The amino group (NH₂), conversely, is electron-donating, promoting resonance interactions .
Physicochemical Properties
- Solubility: The amino derivative (C₁₂H₁₁N) likely exhibits higher water solubility due to hydrogen bonding capacity, whereas bromo and fluoro analogs are more lipophilic .
- Thermal Stability: Brominated PAHs generally exhibit higher melting points due to increased molecular mass and van der Waals interactions. For example, 5-bromoacenaphthene (CAS 2051-98-1) is reported as a solid at room temperature, while amino derivatives may decompose at lower temperatures .
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